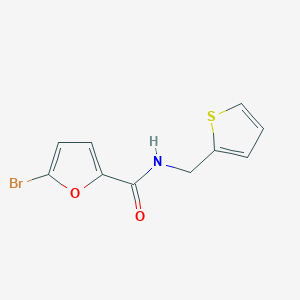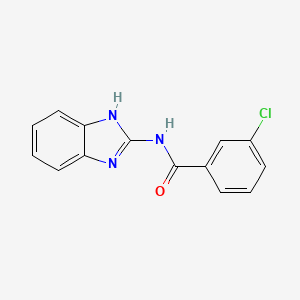
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as GW 501516 or Cardarine, and it belongs to a class of chemicals called selective androgen receptor modulators (SARMs). The purpose of
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of effects on the body, including increasing endurance, improving lipid metabolism, and reducing inflammation. It has also been studied for its potential use in treating obesity, diabetes, and cardiovascular disease.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide involves binding to and activating the peroxisome proliferator-activated receptor delta (PPARδ). This receptor is involved in regulating lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide can improve lipid metabolism, increase endurance, and reduce inflammation.
Biochemical and physiological effects:
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects on the body. These effects include increasing fatty acid oxidation, improving glucose uptake, and increasing mitochondrial biogenesis. This compound has also been shown to improve endurance and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide in lab experiments is its ability to activate PPARδ selectively. This compound has also been shown to have a low toxicity profile. However, one limitation of using this compound is its potential to cause cancer in animal models. Therefore, caution should be exercised when using this compound in lab experiments.
Zukünftige Richtungen
There are many future directions for research involving 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide. One area of research is the potential use of this compound in treating obesity, diabetes, and cardiovascular disease. Another area of research is the development of new compounds that can selectively activate PPARδ without causing cancer. Additionally, more research is needed to understand the long-term effects of this compound on the body.
Conclusion:
In conclusion, 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has a variety of effects on the body, including increasing endurance, improving lipid metabolism, and reducing inflammation. While there are advantages to using this compound in lab experiments, caution should be exercised due to its potential to cause cancer in animal models. There are many future directions for research involving 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide, including the development of new compounds that can selectively activate PPARδ without causing cancer.
Synthesemethoden
The synthesis of 2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide involves several steps. The first step is the preparation of 2-chloro-4-methylbenzoic acid, which is then converted into 2-chloro-4-methylbenzoyl chloride. The second step involves the reaction of 2-chloro-4-methylbenzoyl chloride with 3-chloro-4-methoxyaniline to form the desired product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-3-5-11(12(16)7-9)15(19)18-10-4-6-14(20-2)13(17)8-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBCCEALLSVLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}morpholine](/img/structure/B5885967.png)
![methyl 2-{2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5885974.png)




![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5886021.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B5886034.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methylbenzamide](/img/structure/B5886068.png)

![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)